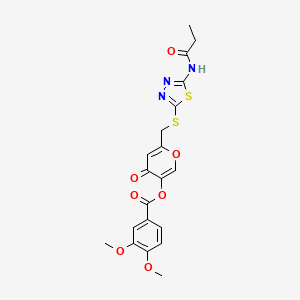

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate

Description

BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O7S2/c1-4-17(25)21-19-22-23-20(32-19)31-10-12-8-13(24)16(9-29-12)30-18(26)11-5-6-14(27-2)15(7-11)28-3/h5-9H,4,10H2,1-3H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMWZBFDFQEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic molecule notable for its diverse structural features and potential biological activities. This compound integrates a pyran ring, a thiadiazole moiety, and an ester group, which collectively contribute to its unique pharmacological properties. The focus of this article is to explore the biological activity of this compound based on existing research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 423.5 g/mol . The structure includes several functional groups that are crucial for its biological interactions:

| Structural Feature | Description |

|---|---|

| Pyran Ring | Contributes to antifungal and antibacterial properties. |

| Thiadiazole Moiety | Known for antimicrobial activity and potential interactions with various enzymes. |

| Benzoate Ester | Provides additional biological effects and enhances solubility. |

Biological Activity

The biological activities associated with 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate can be categorized into several key areas:

1. Antimicrobial Properties

Research has indicated that derivatives featuring thiadiazole rings exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in this compound suggests potential efficacy against various bacterial strains and fungi. Preliminary studies have shown that modifications in the thiadiazole and pyran structures can enhance these antimicrobial effects.

2. Antifungal Activity

The pyran ring structure has been linked to antifungal activity, making this compound a candidate for further exploration in treating fungal infections. Its ability to disrupt fungal cell wall synthesis or function may be attributed to its structural complexity.

3. Enzyme Inhibition

Studies suggest that this compound can interact with specific enzymes involved in metabolic pathways. For instance, its binding affinity to certain targets has been explored, indicating that it may act as an inhibitor or modulator of enzyme activity. Understanding these interactions is essential for optimizing the compound for therapeutic applications.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl derivatives:

Case Study 1: Antibacterial Activity

A study focusing on the antibacterial properties of similar thiadiazole-containing compounds demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Antifungal Efficacy

Another investigation highlighted the antifungal activity against Candida species, suggesting that the pyran structure enhances interaction with fungal cell membranes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may bind to specific enzymes involved in critical metabolic processes.

- Cell Membrane Disruption : The structural components may facilitate penetration into microbial cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.